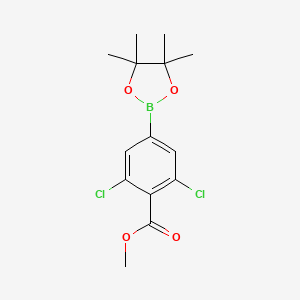

Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

描述

Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is an organic compound that belongs to the class of boronic esters. This compound is characterized by the presence of a benzoate group substituted with two chlorine atoms and a boronic ester group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

作用机制

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction .

Mode of Action

The compound is likely to interact with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the transfer of an organic group from boron to a transition metal, such as palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The compound, as a boronic ester, participates in this reaction, contributing to the formation of new carbon-carbon bonds.

Pharmacokinetics

It’s important to note that boronic esters are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds.

Action Environment

Environmental factors such as pH can significantly influence the action of this compound. As mentioned earlier, the hydrolysis rate of boronic esters, including this compound, is considerably accelerated at physiological pH . This could influence the compound’s stability and efficacy.

生化分析

Biochemical Properties

Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in the catalytic processes of organic synthesis, such as palladium-catalyzed cross-coupling reactions. The nature of these interactions typically involves the formation of transient complexes that facilitate the transfer of functional groups between molecules, thereby enabling the synthesis of complex organic compounds .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism. Additionally, it may impact cell signaling pathways by interacting with key signaling molecules, thereby influencing cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context of its use. For example, it may inhibit enzymes involved in the degradation of certain biomolecules, thereby increasing their intracellular concentrations. Conversely, it can activate enzymes that facilitate the synthesis of complex organic compounds. These binding interactions often involve the formation of covalent or non-covalent bonds with the active sites of enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time due to degradation or metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects may occur, including disruptions in cellular metabolism and potential cytotoxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within cells. For example, this compound may be metabolized by enzymes involved in the detoxification processes, leading to the formation of less active or inactive metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence its localization and accumulation within different cellular compartments. The compound’s distribution is also affected by its physicochemical properties, such as solubility and membrane permeability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall biochemical activity. For instance, localization to the mitochondria may influence mitochondrial function and energy metabolism .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 2,6-dichlorobenzoic acid with pinacolborane in the presence of a catalyst. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows:

Starting Materials: 2,6-dichlorobenzoic acid and pinacolborane.

Catalyst: Palladium-based catalysts are commonly used.

Solvent: Tetrahydrofuran (THF) or other suitable organic solvents.

Reaction Conditions: The reaction is typically performed at elevated temperatures (around 80-100°C) under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and flow rates is common. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.

化学反应分析

Types of Reactions

Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Acids/Bases: For hydrolysis reactions, common acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.

Major Products

Biaryl Compounds: Formed via Suzuki-Miyaura cross-coupling.

Boronic Acids: Formed via oxidation of the boronic ester group.

Carboxylic Acids: Formed via hydrolysis of the ester group.

科学研究应用

Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has a wide range of applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.

Material Science: Utilized in the preparation of advanced materials, including polymers and electronic materials.

Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

相似化合物的比较

Similar Compounds

Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura reactions.

2,6-Dichlorophenylboronic Acid: Similar structure but lacks the ester group.

Methyl 4-borono-2,6-dichlorobenzoate: Similar compound with different substitution pattern.

Uniqueness

Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of both chlorine atoms and the boronic ester group allows for versatile functionalization and modification of the compound.

生物活性

Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₄H₁₇BCl₂O₄

- Molecular Weight : 330.999 g/mol

- CAS Number : 1321613-04-0

- LogP : 3.0792 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 44.76 Ų

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. Specifically, the presence of the dioxaborolane moiety suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar structures exhibit antimicrobial properties against various pathogens. For instance:

- Activity against MRSA : Compounds structurally related to this compound have shown minimum inhibitory concentrations (MIC) ranging from 4–8 µg/mL against multidrug-resistant Staphylococcus aureus (MRSA) .

Anticancer Properties

Research has highlighted the potential anticancer effects of related compounds:

- Inhibition of Tumor Growth : A related compound exhibited IC50 values of approximately 0.126 µM against MDA-MB-231 triple-negative breast cancer cells while showing significantly lower toxicity towards non-cancerous cells . This selectivity indicates a promising therapeutic window.

Study 1: Antimicrobial Efficacy

In a comparative study involving various dioxaborolane derivatives:

- Objective : To evaluate the antimicrobial efficacy against Mycobacterium abscessus and Mycobacterium smegmatis.

- Findings : The tested compounds demonstrated MIC values between 0.5–1.0 µg/mL against clinical drug-resistant strains . This suggests that this compound could be a candidate for further development in treating resistant infections.

Study 2: Anticancer Activity in Animal Models

A preclinical study assessed the effects of a closely related compound on tumor metastasis in mice:

- Method : BALB/c nude mice were inoculated with MDA-MB-231 cells and treated with the compound.

- Results : The treatment resulted in significant inhibition of lung metastasis compared to control groups . This indicates that compounds similar to this compound may possess valuable anticancer properties.

属性

IUPAC Name |

methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BCl2O4/c1-13(2)14(3,4)21-15(20-13)8-6-9(16)11(10(17)7-8)12(18)19-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJYCPNGBPJIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)Cl)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BCl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718426 | |

| Record name | Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321613-04-0 | |

| Record name | Methyl 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。